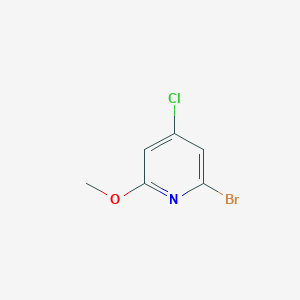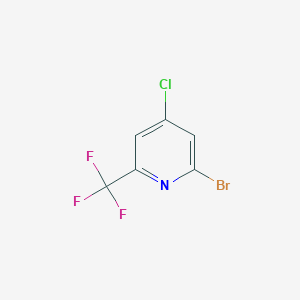
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has an average mass of 260.439 Da and a monoisotopic mass of 258.901123 Da . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including this compound, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound comprises a pyridine ring substituted with bromo, chloro, and trifluoromethyl groups . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 220.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 86.9±25.9 °C . It has an index of refraction of 1.493 and a molar refractivity of 41.9±0.3 cm3 .Applications De Recherche Scientifique
Metalations and Functionalizations
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine has been utilized in the creation of various carboxylic acids through metalations and functionalizations. This process involves selective deprotonation and carboxylation, demonstrating the compound's versatility in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Preparation of Isomeric Halopyridinecarboxylic Acids
In the preparation of halopyridinecarboxylic acids, this compound plays a crucial role. This compound provides a straightforward approach to synthesize specific carboxylic acids, emphasizing its importance in targeted chemical synthesis (Cottet & Schlosser, 2004).
Spectroscopic and Optical Studies
The compound has been the subject of detailed spectroscopic and optical studies, including FT-IR and NMR spectroscopies. These studies provide insights into its structural and electronic properties, crucial for understanding its behavior in various chemical reactions (Vural & Kara, 2017).
Palladium-catalyzed Synthesis
This compound is also used in palladium-catalyzed synthesis processes. This demonstrates its utility in facilitating complex chemical reactions, particularly in the synthesis of fluorinated compounds (Yuqiang, 2011).
Halogen Shuffling in Pyridines
The compound is instrumental in halogen shuffling in pyridines, a process where halogen atoms are selectively substituted, showcasing its role in intricate chemical transformations (Mongin, Tognini, Cottet, & Schlosser, 1998).
Generation and Functionalization of Metal-Bearing Pyrimidines
In the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, this compound serves as a precursor. Its stability and reactivity under various conditions make it valuable for such synthetic procedures (Schlosser, Lefebvre, & Ondi, 2006).
Investigation of Antimicrobial Activities and DNA Interaction
The antimicrobial activities and interactions with DNA of this compound have been investigated, highlighting its potential applications in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).
Bromonium Ions and Electrophilic Substitutions
The compound plays a role in the formation of bromonium ions and subsequent electrophilic substitutions, a critical process in organic synthesis and the development of new chemical entities (Neverov, Feng, Hamilton, & Brown, 2003).
Synthesis of Herbicide Intermediates
This compound is a key intermediate in the synthesis of certain herbicides, such as trifloxysulfuron, demonstrating its application in agricultural chemistry (Hang-dong, 2010).
Displacement of Iodine by (Trifluoromethyl)copper
This compound is used in reactions where iodine is displaced by (trifluoromethyl)copper, a method that broadens the scope of its utility in synthesizing fluorinated organic compounds (Cottet & Schlosser, 2002).
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been observed to inhibit kinase enzymes, which are essential for phosphorylation processes in cells . The interaction between this compound and these enzymes typically involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in metabolic and stress response pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can lead to conformational changes in the enzyme structure, rendering it inactive. Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis. These interactions are often mediated by hydrogen bonding and hydrophobic interactions between the compound and nucleic acids.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable biological response. Toxicological studies have indicated that the compound’s adverse effects are dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit key enzymes in the glycolytic and oxidative phosphorylation pathways, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the synthesis and degradation of lipids and proteins, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also dependent on its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes, nucleic acids, and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments. For example, phosphorylation and ubiquitination can influence the compound’s localization and stability, thereby modulating its biological effects.
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJSKKKRUHOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



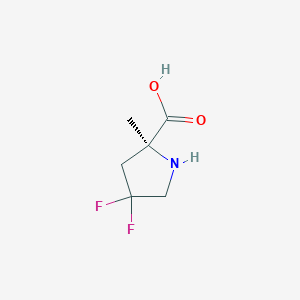
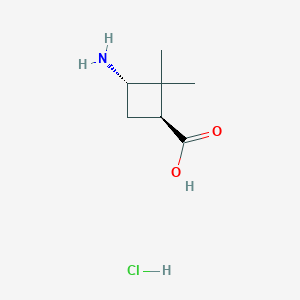
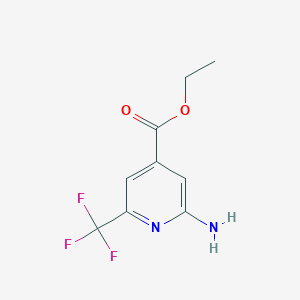

![5-[2-amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol](/img/structure/B1403541.png)
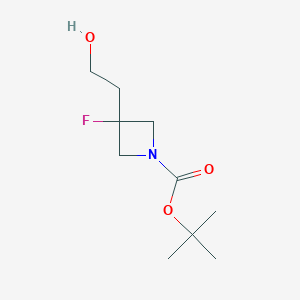
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
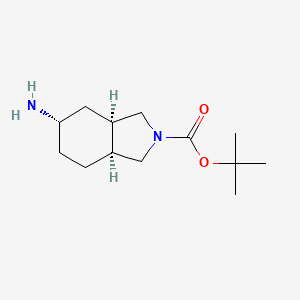
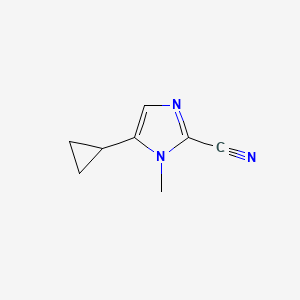
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
